![molecular formula C8H13ClN2 B3021159 2-Ethylphenylhydrazine hydrochloride CAS No. 58711-02-7](/img/structure/B3021159.png)
2-Ethylphenylhydrazine hydrochloride
Overview
Description
2-Ethylphenylhydrazine hydrochloride is a chemical compound synthesized from 2-ethylaniline. It is an intermediate that can be used in various chemical reactions, particularly in the synthesis of pharmaceuticals and other organic compounds. The hydrochloride salt form enhances its stability and solubility, making it suitable for use in different reaction conditions .
Synthesis Analysis
The synthesis of this compound has been optimized using a continuous-flow reactor, which offers an efficient and rapid production method. The process involves the in situ generation of a diazonium salt intermediate from 2-ethylaniline, followed by a temperature-programmed reduction with sodium sulfite. This method significantly reduces the total residence time to less than 31 minutes and achieves a high yield of 94%. The continuous-flow system enhances mass and heat transfer, leading to improved reaction efficiency. Additionally, the purification process is simplified by extracting impurities in situ, which streamlines the overall synthesis .
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not detailed in the provided papers, related compounds such as coordination compounds of ethylhydrazine and their crystal structures have been studied. For instance, ethylhydrazine forms complexes with metals like cobalt and nickel, and the molecular structure of these complexes has been determined using spectroscopic evidence and X-ray crystallography. These studies provide insights into the coordination chemistry of hydrazine derivatives and can indirectly inform the structural considerations of this compound .
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For example, arylhydrazine hydrochlorides have been used in biphasic radical arylation reactions with dioxygen from air to prepare substituted 2-aminobiphenyls. These reactions exhibit high regioselectivity, especially for anilines with donor substituents. Such reactions demonstrate the reactivity of hydrazine derivatives in oxidative conditions and their potential for creating complex aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly discussed in the provided papers. However, the synthesis paper implies that the hydrochloride salt form is likely to have good solubility in water, which is beneficial for its extraction and purification. The stability of the compound in its salt form also suggests that it can be stored and handled with relative ease, which is advantageous for its use in various chemical syntheses.
Scientific Research Applications
1. Synthesis Processes
2-Ethylphenylhydrazine hydrochloride plays a crucial role in various synthesis processes. An efficient process for synthesizing this compound involves a continuous-flow reactor, achieving a 94% yield. This method benefits from improved mass and heat transfer, reducing the total residence time to less than 31 minutes (Yu et al., 2015). Additionally, this compound is a key starting material for the nonsteroidal anti-inflammatory drug etodolac. An optimized process has been developed for synthesizing 7-ethyltryptophol, another critical component for etodolac, starting from commercially available this compound (Iosr Journals, Vinodkumar & Hemant, 2013).
2. Chemical Analysis and Derivatization
This compound serves as a derivatization agent in chemical analysis. It is used in the derivatization of carboxylic acids, aldehydes, and ketones in industrial and biological samples. This enables their separation and detection using high-performance liquid chromatography and diode array detection, with further identification possible through atmospheric pressure chemical ionisation mass spectrometry (Peters et al., 2004).
3. Novel Synthesis Technology
There is ongoing research in novel synthesis technologies involving this compound. For instance, a study focused on improving the synthesis process of 7-ethyltryptophol, an intermediate for etodolac, from o-ethylphenylhydrazine hydrochloride. The study proposed various improvements to increase yield and purity, indicating potential for industrial-scale production (Wei-ke, 2010).
4. Corrosion Inhibition
Hydroxy phenyl hydrazides, including this compound derivatives, have been studied for their role as corrosion inhibitors. These compounds are environmentally friendly and demonstrate protective ability against corrosion of mild steel in acidic mediums. This research highlights the potential of these compounds in industrial applications (Singh et al., 2021).
Safety and Hazards
2-Ethylphenylhydrazine hydrochloride is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . It is suspected of causing cancer and may cause serious eye damage and an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Relevant Papers The synthesis of this compound has been described in several papers . These papers discuss the use of a continuous-flow reactor from 2-ethylaniline, yielding a 94% product . The main steps in this synthesis involve the generation of a diazonium salt intermediate in situ and the temperature-programmed reduction by sodium sulfite in the tandem loop reactor .
Mechanism of Action
Target of Action
2-Ethylphenylhydrazine hydrochloride is a hydrazine derivative
Mode of Action
Hydrazine derivatives are generally known for their ability to form hydrazones through the reaction with carbonyl compounds . This reaction is often used in the synthesis of various pharmaceuticals .
Biochemical Pathways
It’s known that this compound can be used in the synthesis of 7-ethyltryptophol , an intermediate for the anti-inflammatory drug etodolac . Etodolac works by inhibiting the enzyme cyclooxygenase, which is involved in the production of prostaglandins, substances in the body that cause inflammation .
Pharmacokinetics
It’s soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
As a precursor in the synthesis of the anti-inflammatory drug etodolac , its ultimate effect could be the reduction of inflammation and pain.
properties
IUPAC Name |
(2-ethylphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-2-7-5-3-4-6-8(7)10-9;/h3-6,10H,2,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPTOKYVGZBAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19398-06-2 | |
Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19398-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
172.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
58711-02-7, 19398-06-2 | |
Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58711-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethylphenylhydrazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-ethylphenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.003 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Hydrazine, (2-ethylphenyl)-, hydrochloride (1:?) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.456 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Ethyl phenyl hydrazine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8574WNK2HA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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